molecular formula C9H11NO4 B1664633 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid CAS No. 57078-99-6

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

Cat. No. B1664633
CAS RN: 57078-99-6
M. Wt: 197.19 g/mol
InChI Key: ACVAAFHNDGTZLL-UHFFFAOYSA-N
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Description

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is a non-cleavable linker for bio-conjugation that contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It has a molecular weight of 197.19 g/mol.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form an intermediate, which is then reduced to the final product using a reducing agent.


Molecular Structure Analysis

The molecular formula of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is C9H11NO4.


Chemical Reactions Analysis

Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 197.19 g/mol. The InChI code is 1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

5-Maleimidovaleric acid: serves as a valuable building block for creating antibody-drug conjugates (ADCs). ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs. Researchers conjugate the maleimide group of this compound to antibodies, allowing targeted drug delivery to cancer cells. The terminal carboxylic acid reacts with primary amine groups on antibodies, forming stable amide bonds .

Glycan Probes

In glycan research, 5-Maleimidovaleric acid finds use as a precursor for glycan probes. By incorporating this compound, scientists can label and study glycans, which play essential roles in cell signaling, immune responses, and disease progression. The maleimide moiety enables specific attachment to glycan-binding proteins or lectins .

Chemical Biology and Proteomics

Chemical biologists and proteomics researchers use 5-Maleimidovaleric acid to study protein function and dynamics. By selectively labeling proteins with maleimide-based probes, they gain insights into cellular processes, protein trafficking, and post-translational modifications.

Safety And Hazards

The compound is classified under GHS07. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .

properties

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVAAFHNDGTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632236
Record name 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

CAS RN

57078-99-6
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57078-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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